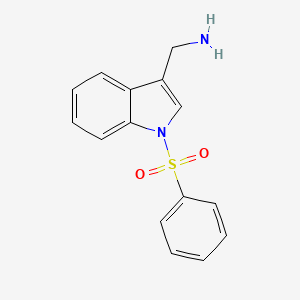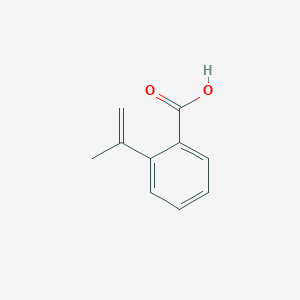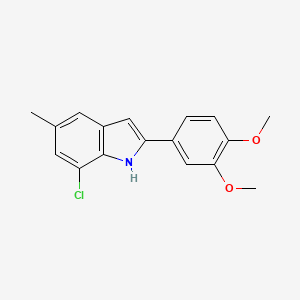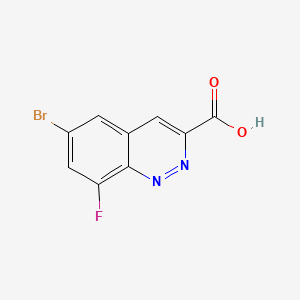
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a dichlorobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.
Coupling Reaction: The final step involves coupling the bromophenyl-oxadiazole intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
- 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine
Uniqueness
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and dichlorobenzamide moiety contribute to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1172808-61-5 |
|---|---|
Molekularformel |
C15H8BrCl2N3O2 |
Molekulargewicht |
413.0 g/mol |
IUPAC-Name |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C15H8BrCl2N3O2/c16-9-3-1-2-8(6-9)14-20-21-15(23-14)19-13(22)11-5-4-10(17)7-12(11)18/h1-7H,(H,19,21,22) |
InChI-Schlüssel |
PIEJKKUHYOULMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/structure/B14124215.png)
![[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate](/img/structure/B14124221.png)

![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylate](/img/structure/B14124234.png)




![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B14124291.png)
![3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide](/img/structure/B14124292.png)


![N-[(Z)-[(E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-enylidene]amino]-4-fluoroaniline](/img/structure/B14124312.png)

